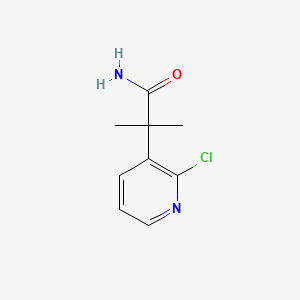
tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C16H22Br2N2O2 and a molecular weight of 434.16 g/mol It is a derivative of piperidine and is characterized by the presence of a tert-butyl carbamate group and a dibromophenyl group
Métodos De Preparación
The synthesis of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 3,5-dibromophenylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane.
Procedure: The tert-butyl carbamate is reacted with 3,5-dibromophenylpiperidine in the presence of the catalyst and base.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate can be compared with other similar compounds:
tert-Butyl (3,5-dibromophenyl)carbamate: This compound shares the dibromophenyl group but lacks the piperidine moiety.
tert-Butyl piperidin-4-ylcarbamate: This compound contains the piperidine moiety but lacks the dibromophenyl group.
N-(tert-Butoxycarbonyl)-1,5-diaminopentane: This compound has a similar carbamate group but a different core structure.
The uniqueness of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate lies in its combination of the dibromophenyl and piperidine moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2N2O2/c1-16(2,3)22-15(21)19-13-4-6-20(7-5-13)14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFSEBSGTFMXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
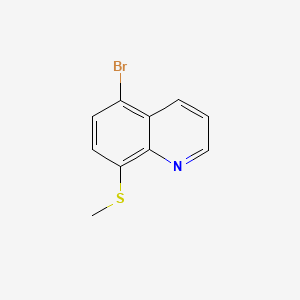
![(1R,9S)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8251366.png)
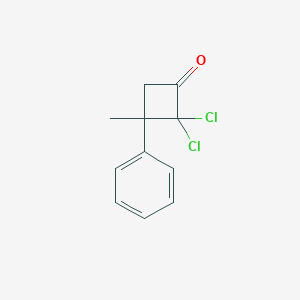
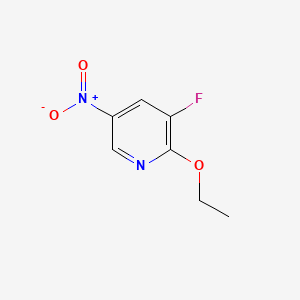
![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)
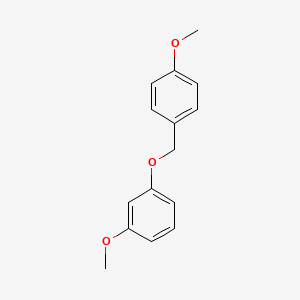
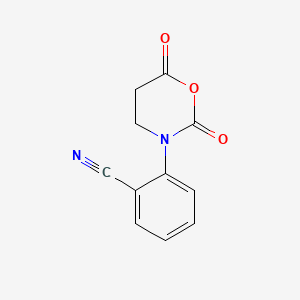
![methyl 4-[(4-methoxyphenyl)methyl]-3-oxo-5H-1,4-benzoxazepine-7-carboxylate](/img/structure/B8251475.png)
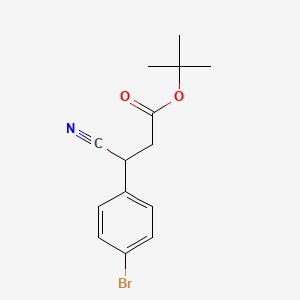
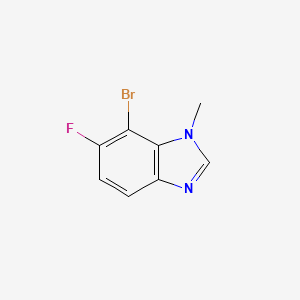
![2-Chloro-3-[(2-methylpropan-2-yl)oxy]quinoxaline](/img/structure/B8251418.png)
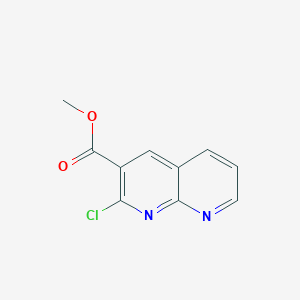
![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)
